3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
Description
The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a heterocyclic molecule combining a 1,2,4-oxadiazole ring with a quinolinone scaffold. The 1,2,4-oxadiazole moiety is renowned for its metabolic stability and bioactivity in medicinal chemistry, often serving as a bioisostere for ester or amide groups . The 1-methylquinolin-4(1H)-one component contributes rigidity and may influence pharmacokinetic properties such as solubility and metabolic resistance.
Synthesis of such compounds typically involves cyclization reactions between amidoximes and carboxylic acid derivatives, as seen in related 1,2,4-oxadiazole syntheses . Characterization employs techniques like $^1$H/$^13$C NMR, HPLC, and HRMS for structural validation and purity assessment .
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-22-10-14(16(23)13-7-2-3-8-15(13)22)18-20-17(21-24-18)11-5-4-6-12(19)9-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJWZAMYEBQHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline core. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring. This intermediate is then reacted with a quinoline derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares the target compound with two structurally related analogs:
Key Observations:
- Analog 1 replaces the 3-chlorophenyl group with 4-ethoxy-3-methoxyphenyl, increasing hydrogen bond acceptors (7 vs. 4) and molecular weight. The ethoxy and methoxy groups may enhance solubility but reduce metabolic stability compared to the chloro substituent.
- Analog 2 introduces a cyclobutane-carboxylic acid group, significantly lowering logP (3.5 vs. ~4.0) and increasing polarity, which could improve aqueous solubility but reduce cell permeability.
Biological Activity
The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a member of the quinoline and oxadiazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Molecular Structure
The molecular formula for this compound is . The structure consists of a quinoline core substituted with a 3-chlorophenyl and an oxadiazole moiety.
Anticancer Activity
Research indicates that derivatives of quinoline, including those with oxadiazole substitutions, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the activity of similar compounds against breast cancer (MDA-MB-231), prostate cancer (PC-3), and human fetal lung fibroblast (MRC-5) cell lines.
In Vitro Studies
The biological activity was assessed using MTS assays to determine cell viability after treatment with various concentrations of the compound. The results are summarized in Table 1.
| Compound | Cell Line | Concentration (µM) | % Viability |
|---|---|---|---|
| 3a | MDA-MB-231 | 10 | <47 |
| 3b | PC-3 | 15 | 56 |
| 4e | MRC-5 | 15 | >82 |
| 5b | MDA-MB-231 | 25 | ~30 |
GI50 values were also calculated to quantify the growth inhibition.
The mechanism underlying the anticancer activity appears to involve the degradation of cyclin-dependent kinase 4 (CDK4), a key regulator in cell cycle progression. This was evidenced by the degradation of CDK4 upon treatment with selected quinoline derivatives, indicating a potential pathway for therapeutic intervention against cancer.
Additional Biological Activities
Aside from anticancer properties, compounds similar to This compound have shown promise in other biological activities:
- Antimicrobial Activity : Some derivatives have been tested against various microorganisms, demonstrating potential as antimicrobial agents.
- Anti-inflammatory Effects : Certain analogues have exhibited anti-inflammatory properties in preclinical models.
Study on Quinoline Derivatives
In a comprehensive study published in PMC8778022, researchers synthesized a new series of quinoline derivatives and tested their efficacy against multiple cancer cell lines. The findings revealed that specific substitutions on the quinoline ring significantly enhanced antiproliferative activity.
Clinical Relevance
While most studies are preclinical, the promising results suggest that further investigation into clinical applications may be warranted. The unique structural features of this compound could lead to novel therapeutic agents targeting specific pathways in cancer biology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
